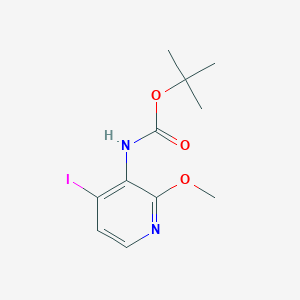

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Beschreibung

Chemical Identity and Properties tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS: 162709-20-8) is a pyridine derivative with a molecular formula of C₁₁H₁₅IN₂O₃ and a molecular weight of 350.16 g/mol . Its structure features a tert-butyl carbamate group at the 3-position, a methoxy group at the 2-position, and an iodine substituent at the 4-position of the pyridine ring.

Iodination: Reaction of tert-butyl carbamate precursors with iodine in the presence of hexamethyldisilazane (HMDS) or LDA (lithium diisopropylamide) .

Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during multi-step syntheses .

This compound is likely employed as an intermediate in pharmaceuticals or agrochemicals, particularly in constructing heterocyclic cores for kinase inhibitors or antiviral agents .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBYCZBMTFARSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of 2-Methoxypyridin-3-amine

The foundational step involves synthesizing tert-butyl (2-methoxypyridin-3-yl)carbamate (CAS 161117-83-5), a precursor for subsequent iodination. Three distinct protocols demonstrate variability in solvents, bases, and yields:

Method A (Reflux in 1,4-Dioxane):

2-Methoxypyridin-3-amine (56.4 mmol) and di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane under reflux for 24 hours yielded 100% crude product after solvent evaporation. This method prioritizes simplicity but requires chromatographic purification for pharmaceutical-grade purity.

Method B (NaHMDS in THF):

Using sodium bis(trimethylsilyl)amide (2 eq) in tetrahydrofuran at 0°C, followed by Boc₂O addition, achieved 87% yield after flash chromatography. This low-temperature approach minimizes side reactions, favoring large-scale production.

Method C (TMEDA/n-BuLi Lithiation):

A tetrahydrofuran solution of the amine with n-butyllithium and TMEDA at -78°C, quenched with Boc₂O, provided 78% yield over two steps. This method introduces compatibility with electrophilic quenching, critical for downstream iodination.

Directed Ortho-Metalation and Iodination Strategies

Regioselective Lithiation

The 4-position of tert-butyl (2-methoxypyridin-3-yl)carbamate is activated via lithiation using n-BuLi/TMEDA in anhydrous ether. Key parameters include:

Protocol:

-

Dissolve 5 mmol of Boc-protected amine in 25 mL dry ether.

-

Warm to -15°C for 2 hours to ensure complete deprotonation.

-

Quench with 1.2 eq iodine in THF, followed by 0.1N HCl work-up.

This method achieved 84% yield after column chromatography (hexane:EtOAc 9:1).

Alternative Iodination via N-Fluorodibenzenesulfonimide

A modified approach using N-fluorodibenzenesulfonimide as an iodinating agent in THF at -60°C yielded 77% product. The protocol involves:

-

Lithiation with t-BuLi (2.2 eq) at -60°C.

-

Electrophilic quenching with N-fluorodibenzenesulfonimide (1.1 eq).

Comparative Analysis of Reaction Conditions

Method 1 offers superior yields and scalability, whereas Method 2 avoids handling elemental iodine, enhancing safety.

Critical Optimization Parameters

Solvent Effects

Base Selection

Work-up and Purification

-

Acid Washing: Removes residual bases (e.g., TMEDA) but risks Boc-group cleavage if pH < 3.

-

Crystallization: n-Heptane/ethyl acetate mixtures yield high-purity product (>98% by HPLC).

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents used.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. The iodine atom can undergo substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the design and development of novel compounds for research and industrial applications.

Reactivity and Transformations

- The compound can participate in several chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation and Reduction : The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

- Coupling Reactions : It can also participate in coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds, which are essential for constructing complex molecular architectures .

Biological Applications

Modification of Biological Molecules

- In biological research, this compound can be utilized to modify peptides or proteins. This modification is crucial for studying the functions of these biological molecules and their interactions within living systems.

Potential Neuroprotective Effects

- Preliminary studies suggest that certain pyridine derivatives may act as inhibitors of enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase. Although specific evidence for the neuroprotective effects of this compound is still lacking, its structural analogs have shown promise in protecting neuronal cells from amyloid beta toxicity, indicating potential applications in treating Alzheimer’s disease .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound can be used in the production of specialty chemicals. Its unique properties allow for its application in creating materials with specific characteristics required for various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and methoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations

Halogen Substitution :

- Iodine (target compound) enhances electrophilicity for cross-coupling reactions compared to chlorine (258.71 g/mol analogue) .

- The iodine atom’s steric bulk may reduce reactivity in nucleophilic substitutions but improve stability in storage .

Methoxy Group Position :

- Methoxy at C2 (target) versus C5 (258.71 g/mol analogue) alters electronic effects on the pyridine ring, influencing hydrogen-bonding interactions in biological targets .

Boc Protection: The tert-butyl carbamate group in the target compound provides steric protection for the amine, improving solubility in organic solvents compared to free amines (e.g., 2-amino-4-chloro-3-iodopyridine) .

Biological Relevance :

Limitations

- Limited solubility in aqueous media due to the tert-butyl group may require formulation adjustments for biological testing .

Biologische Aktivität

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an iodine atom and a methoxy group, along with a tert-butyl carbamate moiety. Its molecular formula is , and it has a molecular weight of approximately 350.15 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific mechanisms of action remain largely uncharacterized.

The presence of functional groups such as the pyridine ring and carbamate suggests that this compound may interact with biological systems in various ways. Pyridine derivatives are often associated with significant biological activities, including antimicrobial and anticancer properties. The iodine substitution may enhance its reactivity and influence its pharmacological profile .

Neuroprotective Effects

Research indicates that certain pyridine derivatives can act as inhibitors of enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase . Although direct evidence for the neuroprotective effects of this compound is not yet available, its structural analogs have been reported to protect neuronal cells from amyloid beta toxicity, suggesting potential applications in Alzheimer's disease treatment .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of iodine and methoxy groups onto the pyridine ring. The reactivity of this compound can be attributed to the presence of the carbamate group, which can facilitate various chemical transformations relevant for drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 0.82 | Hydroxymethyl group provides different reactivity |

| tert-Butyl pyridin-3-ylcarbamate | 0.81 | Lacks iodine substitution, altering biological activity |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 0.73 | Bromine instead of iodine affects reactivity |

| tert-Butyl (4-formyl-2-methoxypyridin-3-yloxy) | 0.64 | Formyl group introduces aldehyde reactivity |

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and potential applications of these compounds in drug development.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the importance of pyridine derivatives in therapeutic contexts. For example, studies have shown that certain pyridine-based compounds exhibit significant inhibition of β-secretase activity, which is crucial for managing Alzheimer's disease progression . Additionally, other research has indicated that modifications to the carbamate structure can lead to enhanced bioavailability and efficacy in neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, halogenation, and coupling reactions. For example:

Boc Protection : Introduce the Boc group to a pyridine derivative under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to avoid side reactions .

Iodination : Electrophilic iodination using reagents like N-iodosuccinimide (NIS) or direct substitution at the 4-position of the pyridine ring, often requiring catalytic palladium or copper to enhance regioselectivity .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted starting materials or dehalogenated derivatives .

Q. How is this compound characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C2, iodine at C4) and Boc group integrity. Coupling constants in ¹H NMR help verify stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in planar groups or hydrogen bonding networks .

Q. What are the best practices for storing and handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carbamate group. Use amber vials to shield from light, as iodinated aromatics may undergo photodecomposition .

- Handling : Use fume hoods, nitrile gloves, and respiratory protection if handling powders to avoid inhalation. Quench residues with ethanol/water mixtures to neutralize reactive intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodination step in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₂Cl₂) or copper (e.g., CuI) catalysts to enhance electrophilic substitution efficiency. For example, CuI in THF with DIEA accelerates coupling while minimizing dehalogenation .

- Solvent Effects : Polar aprotic solvents (e.g., DMAc, DMF) improve iodine solubility but may require post-reaction extraction with ethyl acetate to remove residual solvent .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions (e.g., over-iodination) dominate .

Q. How to resolve contradictions between spectroscopic data and computational modeling during structural elucidation?

- Methodological Answer :

- X-ray Validation : If NMR suggests multiple conformers (e.g., rotamers), grow single crystals and refine the structure via SHELXL to confirm the dominant conformation .

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from dynamic effects (e.g., hindered rotation) .

Q. What strategies improve regioselectivity in subsequent functionalization of the iodinated pyridine ring?

- Methodological Answer :

- Directing Groups : The methoxy group at C2 acts as an electron-donating group, directing electrophiles to C5 or C6. Use Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at C4 (iodine site) .

- Protection/Deprotection : Temporarily protect the carbamate with acid-labile groups (e.g., Trt) to avoid interference during cross-coupling reactions .

Q. How to analyze and mitigate batch-to-batch variability in purity for this compound?

- Methodological Answer :

- QC Protocols : Implement orthogonal methods:

- HPLC-PDA : Monitor UV absorption (λ = 254 nm) to detect impurities like de-iodinated byproducts.

- Elemental Analysis : Verify iodine content matches theoretical values (e.g., ~30% by weight) .

- Process Optimization : Use controlled cooling rates during crystallization to reduce inclusion of solvent or starting materials .

Data Contradiction Analysis

Q. Conflicting NMR and MS data suggest decomposition: How to diagnose and address this?

- Methodological Answer :

- Stability Tests : Incubate the compound in DMSO-d₆ or CDCl₃ and acquire time-course NMR spectra to detect hydrolysis (e.g., loss of Boc group, indicated by new peaks at δ 1.4 ppm for tert-butyl alcohol) .

- High-Resolution MS : Identify degradation products (e.g., m/z corresponding to tert-butyl alcohol + residual pyridine fragments) .

- Mitigation : Replace DCM with stabilizer-free THF during synthesis to avoid acid-catalyzed decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.